molecular formula C20H23NOSSi B8264649 C20H23NOSSi

C20H23NOSSi

Cat. No.: B8264649
M. Wt: 353.6 g/mol
InChI Key: QVEYZACLYJWNGM-UHFFFAOYSA-N
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Description

C20H23NOSSi, systematically named 5-{[(tert-butyldiphenylsilyl)oxy]methyl}-1,3-thiazole, is a silicon-containing heterocyclic compound with a thiazole core functionalized by a tert-butyldiphenylsilyl (TBDPS) ether group. Its molecular structure combines the aromatic stability of the thiazole ring with the steric bulk and lipophilicity imparted by the TBDPS moiety. The compound’s InChIKey is QVEYZACLYJWNGM-UHFFFAOYSA-N, and its molecular weight is 353.16 g/mol (calculated from atomic masses). The TBDPS group is commonly utilized in organic synthesis as a protecting group for alcohols due to its stability under acidic and basic conditions .

Properties

IUPAC Name

tert-butyl-diphenyl-(1,3-thiazol-5-ylmethoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOSSi/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)22-15-17-14-21-16-23-17/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEYZACLYJWNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOSSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H23NOSSi typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of a silicon-containing precursor with an organic compound containing nitrogen, oxygen, and sulfur atoms. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

C20H23NOSSi: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Halides, alkoxides, and other nucleophiles in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

C20H23NOSSi: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its silicon-containing structure.

Mechanism of Action

The mechanism of action of C20H23NOSSi involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of silicon in the molecule can also influence its reactivity and interactions with other molecules, contributing to its unique properties.

Comparison with Similar Compounds

Molecular Weight and Elemental Composition

This compound has a significantly lower molecular weight (353.16 g/mol) compared to C35H23NOS (505.15 g/mol) due to the absence of extended aromatic systems. The higher carbon content in C35H23NOS (83.14% vs. 67.96%) suggests a more conjugated aromatic structure, which may enhance UV absorption but reduce solubility in polar solvents . The silicon atom in this compound contributes to its distinct reactivity, particularly in silylation reactions .

Solubility and Reactivity

The TBDPS group in this compound increases its lipophilicity, making it soluble in non-polar solvents like hexane or dichloromethane. In contrast, C35H23NOS, with its larger aromatic framework, exhibits moderate solubility in polar aprotic solvents (e.g., DMF or DMSO) due to dipole interactions . The thiazole ring in both compounds provides sites for electrophilic substitution, but the steric bulk of the TBDPS group in this compound may hinder such reactions compared to C35H23NOS .

Thermal and Chemical Stability

This compound demonstrates superior thermal stability owing to the robust TBDPS ether linkage, which resists hydrolysis under mild acidic or basic conditions. Conversely, C35H23NOS lacks protective groups, making it susceptible to oxidative degradation at elevated temperatures .

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